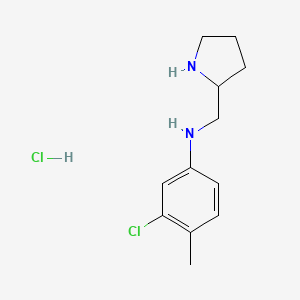

3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially designated as 3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, with the Chemical Abstracts Service registry number 1177342-87-8. Alternative systematic names include this compound and 3-Chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, reflecting different conventions for representing the pyrrolidine ring system.

The molecular identifier database assigns this compound the PubChem Compound Identification number 17389748, while the parent free base form without the hydrochloride salt is catalogued as CID 17389749. The MDL number MFCD08277116 provides additional systematic identification within chemical databases. The compound's SMILES notation, CC1=CC=C(C=C1Cl)NCC2NCCC2.[H]Cl, encodes the complete structural information including the hydrochloride salt formation.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride |

| CAS Registry Number | 1177342-87-8 |

| PubChem CID | 17389748 |

| MDL Number | MFCD08277116 |

| SMILES Notation | CC1=CC=C(C=C1Cl)NCC2NCCC2.[H]Cl |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement involving both planar aromatic and non-planar saturated ring systems. The aniline core maintains a predominantly planar configuration, with the amino nitrogen adopting sp² hybridization due to conjugation with the aromatic π-system. The 3-chloro and 4-methyl substituents on the benzene ring introduce steric and electronic effects that influence the overall molecular conformation and reactivity patterns.

The pyrrolidine ring system exhibits a puckered five-membered ring conformation, with the nitrogen atom typically occupying an envelope or twist configuration to minimize ring strain. The methylene bridge connecting the aniline nitrogen to the pyrrolidine ring provides conformational flexibility, allowing for multiple rotational isomers around the C-N and C-C bonds. Computational studies suggest that the most stable conformations involve intramolecular interactions between the aromatic system and the pyrrolidine ring, potentially stabilized by weak hydrogen bonding or van der Waals interactions.

The molecular formula C₁₂H₁₈Cl₂N₂ with a molecular weight of 261.19 grams per mole indicates the presence of two chlorine atoms, accounting for both the aromatic chlorine substituent and the chloride counterion in the hydrochloride salt. The overall molecular geometry is significantly influenced by the protonation state of the pyrrolidine nitrogen in the hydrochloride form, which affects both the electronic distribution and the conformational preferences of the molecule.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound reveals important information about its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, related chlorinated aniline derivatives provide insight into expected packing arrangements and hydrogen bonding patterns. The hydrochloride salt formation typically results in ionic interactions between the protonated pyrrolidine nitrogen and the chloride anion, which strongly influence the crystal packing geometry.

Compounds containing both aromatic aniline and pyrrolidine functionalities often exhibit hydrogen bonding networks in the solid state, involving N-H···Cl⁻ interactions between the protonated amine and the chloride counterion. Additional secondary interactions may include C-H···π contacts between aromatic rings of adjacent molecules and van der Waals interactions between the pyrrolidine rings. The presence of the chlorine substituent on the aromatic ring can participate in halogen bonding interactions, further stabilizing the crystal structure.

Related crystallographic studies of similar compounds demonstrate that the solid-state arrangement is typically stabilized by a combination of ionic interactions, hydrogen bonding, and π-π stacking interactions with centroid-centroid distances typically ranging from 3.4 to 3.6 Ångströms. The methyl substituent at the 4-position of the aniline ring may influence the crystal packing through steric effects, potentially preventing close approach of adjacent molecules and affecting the overall crystal density and stability.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides crucial structural information through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns corresponding to the aromatic protons, aliphatic methyl and methylene groups, and the pyrrolidine ring system. The aromatic region typically displays signals for the substituted benzene ring protons, with chemical shifts influenced by the electron-withdrawing chlorine substituent and the electron-donating methyl group.

Related compounds such as 3-chloro-4-methylaniline show characteristic ¹H Nuclear Magnetic Resonance patterns in deuterated chloroform, with aromatic protons appearing in the 6.5-7.5 parts per million region. The pyrrolidinylmethyl side chain contributes additional complexity to the spectrum, with the methylene bridge protons appearing as a characteristic pattern around 3.5-4.5 parts per million, while the pyrrolidine ring protons generate multiplets in the 1.5-3.5 parts per million range.

Infrared spectroscopy of the compound would be expected to show characteristic absorption bands for N-H stretching vibrations from both the aniline and protonated pyrrolidine functionalities, C-H stretching from aromatic and aliphatic carbon atoms, and C=C aromatic stretching vibrations. The presence of the hydrochloride salt may introduce additional broad absorption features due to ionic interactions and hydrogen bonding. Mass spectrometric analysis typically shows the molecular ion peak corresponding to the free base form, with characteristic fragmentation patterns involving loss of the pyrrolidinylmethyl side chain and chlorine substituent.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (6.5-7.5 ppm), methylene bridge (3.5-4.5 ppm), pyrrolidine (1.5-3.5 ppm) |

| Infrared | N-H stretch, C-H stretch (aromatic/aliphatic), C=C aromatic stretch |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns |

Tautomeric and Stereochemical Considerations

The stereochemical aspects of this compound primarily involve the configuration at the pyrrolidine ring system, particularly at the 2-position where the methylene bridge is attached. The pyrrolidine ring contains a stereogenic center at the carbon bearing the methylene substituent, potentially giving rise to two enantiomeric forms of the compound. The absolute configuration of this center significantly influences the three-dimensional shape of the molecule and its potential biological activity.

Tautomeric equilibria in this compound are limited due to the saturated nature of the pyrrolidine ring and the stable aromatic aniline system. However, the protonation state of the pyrrolidine nitrogen in the hydrochloride salt represents a significant structural consideration. In aqueous solution, the compound exists predominantly as the protonated form due to the basicity of the pyrrolidine nitrogen, with the chloride anion serving as the counterion.

The conformational flexibility of the methylene bridge connecting the aniline and pyrrolidine moieties allows for multiple rotational isomers, each with different spatial arrangements of the two ring systems. Computational studies of related compounds suggest that certain conformations may be preferred due to intramolecular interactions, such as weak hydrogen bonding between the aniline NH and the pyrrolidine nitrogen, or favorable electrostatic interactions between the aromatic π-system and the pyrrolidine ring.

The stereochemical complexity is further enhanced by the possibility of restricted rotation around the C-N bond connecting the aniline nitrogen to the methylene bridge, particularly in cases where steric hindrance from the aromatic substituents becomes significant. The overall stereochemical profile of the compound thus represents a complex interplay of conformational preferences, stereogenic centers, and dynamic equilibria that collectively determine its three-dimensional structure and properties.

Properties

IUPAC Name |

3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11;/h4-5,7,11,14-15H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUSTDPTRWDNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2CCCN2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride typically involves the following steps:

Nitration of 4-methyl aniline: The starting material, 4-methyl aniline, undergoes nitration to introduce a nitro group.

Reduction of the nitro group: The nitro group is then reduced to an amine group.

Chlorination: The amine group is chlorinated to form 3-chloro-4-methyl aniline.

N-alkylation: The final step involves the N-alkylation of 3-chloro-4-methyl aniline with 2-pyrrolidinylmethyl chloride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

N-oxides: Formed through oxidation.

Dechlorinated Products: Formed through reduction.

Substituted Anilines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis and Intermediates

1. Synthetic Routes:

The synthesis of 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride typically involves several key steps:

- Nitration of 4-methyl aniline: Introduction of a nitro group.

- Reduction of the nitro group: Conversion to an amine.

- Chlorination: Formation of 3-chloro-4-methyl aniline.

- N-alkylation: Reaction with 2-pyrrolidinylmethyl chloride to yield the final product.

2. Chemical Reactions:

The compound can undergo various chemical reactions:

- Oxidation: Formation of N-oxides.

- Reduction: Conversion of the chloro group to hydrogen.

- Substitution: Replacement of the chloro group with nucleophiles.

Scientific Research Applications

1. Chemistry:

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the development of new compounds with potential applications in different fields.

2. Biological Activities:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, suggesting potential therapeutic applications.

3. Medicine:

The compound is being explored for its therapeutic potential in treating various diseases, particularly those related to enzyme inhibition. It has been identified as a candidate for developing drugs targeting thromboembolic disorders due to its role as a nitrogen-containing heterobicycle that can inhibit specific protease enzymes .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique functional groups make it suitable for creating colorants and other materials used in various industries.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the compound's potential as an anticancer agent through its ability to inhibit specific cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, warranting further research into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

In another study focusing on thromboembolic disorders, this compound was evaluated for its efficacy as a factor Xa inhibitor. The findings demonstrated promising results, indicating that this compound could lead to new treatments for blood clotting disorders .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural features and properties is summarized below:

Key Observations :

- Substituent Effects : The target compound’s pyrrolidinylmethyl group likely increases its basicity and solubility compared to analogs with aromatic substituents (e.g., benzyl or pyridyl groups) . The hydrochloride salt further enhances polarity, distinguishing it from neutral analogs like the pyrazole-linked aniline in .

- Crystallography: Compounds with bulky substituents (e.g., 4-chlorophenoxy in ) exhibit distinct packing modes and hydrogen-bonding networks, whereas the target’s flexible pyrrolidine moiety may reduce crystallinity .

Stability and Reactivity

- Electron-Withdrawing vs. Donating Groups : Chloro and methyl substituents on the benzene ring modulate electron density. The 3-Cl/4-CH₃ combination in the target compound balances electron withdrawal (Cl) and donation (CH₃), contrasting with nitro-substituted analogs (), which are more electron-deficient and reactive .

Biological Activity

3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in research and application.

- Chemical Name : this compound

- Molecular Formula : C12H18ClN2

- Molecular Weight : 261.19 g/mol

- CAS Number : Not specified in the sources but can be referenced through its chemical properties.

Biological Activity

The biological activity of this compound is primarily studied in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline exhibit antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. This suggests that the compound may share similar mechanisms of action, potentially acting as a RET kinase inhibitor .

The compound's mechanism of action may involve the inhibition of critical pathways in cancer cells. For example, it could disrupt nicotinamide adenine dinucleotide kinase (NADK) activity, leading to decreased levels of NADPH and destabilization of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Case Studies

- In Vitro Studies : A study involving various benzamide derivatives demonstrated that certain compounds inhibited cell proliferation in cancer models. The effectiveness was measured using ELISA-based assays to determine kinase activity, with some compounds showing moderate to high potency against RET kinases .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted to evaluate the safety profile of similar compounds. These studies typically assess the impact on normal versus cancerous cell lines, providing insights into selective toxicity that could favor therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloro-4-methylaniline with 2-pyrrolidinylmethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization involves controlling stoichiometry (1:1.25 molar ratio of precursor to reagent, as in APS/aniline systems ), temperature (ambient to 60°C), and solvent polarity (e.g., ethanol/water mixtures). Monitoring via TLC or HPLC ensures purity.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at 295 K with Mo/Kα radiation (λ = 0.71073 Å) yields structural parameters. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key metrics: R factor < 0.05, data-to-parameter ratio > 14.2 .

Q. What is the pH of a 0.233 M aqueous solution of this compound, and how is it calculated?

- Methodological Answer : The compound dissociates into [C₆H₃Cl(CH₃)NHC₅H₈NH₂]⁺ and Cl⁻. Using the hydrolysis equilibrium for the weak base (pKₐ ~ 4.6, analogous to aniline hydrochloride ):

For 0.233 M, pH ≈ 2.8–3.2. Experimental validation via potentiometric titration is recommended .

Q. How does solubility vary with solvent polarity, and what techniques improve miscibility?

- Methodological Answer : Solubility follows the order: water > ethanol > acetone > DCM. Miscibility in water is enhanced by protonation of the amine group, forming hydrophilic ions . For organic phases, sonication (30 min at 40 kHz) or co-solvents (e.g., 10% DMSO in water) increase dissolution rates.

Advanced Research Questions

Q. How can crystallization conditions be optimized to minimize defects and improve X-ray data quality?

- Methodological Answer : Use gradient cooling (1°C/hr) in solvent pairs (e.g., ethanol/ethyl acetate) to promote nucleation. Additives like seed crystals or ionic liquids (e.g., [BMIM][BF₄]) reduce twinning. SHELXD’s dual-space algorithm improves phase retrieval for low-symmetry crystals . For anisotropic displacement parameters, refine with SHELXL’s TWIN/BASF commands .

Q. What mechanistic insights explain its stability under oxidative or thermal stress?

- Methodological Answer : Thermo-gravimetric analysis (TGA) reveals decomposition >200°C. Oxidative stability is assessed via cyclic voltammetry (scan rate 100 mV/s in 0.1 M H₂SO₄), showing irreversible oxidation peaks at +0.8 V (vs. Ag/AgCl). DFT calculations (B3LYP/6-31G*) predict HOMO localization on the pyrrolidine ring, making it susceptible to electrophilic attack .

Q. How do substituents (chloro, methyl, pyrrolidinyl) influence electronic properties and reactivity?

- Methodological Answer : Hammett constants (σₚ for -Cl = +0.23, -CH₃ = -0.17) predict electron-withdrawing/donating effects. UV-Vis (λₘₐₓ ~ 280 nm) and NMR (¹H: δ 2.5–3.0 ppm for pyrrolidinyl protons) correlate with conjugation and steric hindrance. Reactivity in Suzuki-Miyaura coupling (e.g., with Pd/C) is hindered by the bulky pyrrolidinyl group, requiring Buchwald-Hartwig conditions (XPhos ligand, 100°C) .

Q. What analytical contradictions arise when characterizing this compound, and how are they resolved?

- Methodological Answer : Discrepancies between theoretical and observed melting points (e.g., ΔTm = 5°C) may stem from polymorphism. Use DSC (heating rate 10°C/min) to identify polymorphic transitions. Conflicting NMR signals (e.g., splitting due to rotamers) are resolved via variable-temperature NMR (−40°C to 80°C in DMSO-d₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.